4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxybenzoyl group, a methyl group, and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the hydroxybenzoyl group: This step involves the acylation of the pyrazole ring with 2-hydroxybenzoyl chloride in the presence of a base such as pyridine.
Substitution with methyl and propyl groups: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid
- N1-{4-[(2-hydroxybenzoyl)amino]phenyl}-2-nitrobenzamide
Uniqueness
4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[(2-hydroxybenzoyl)amino]-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O3/c1-3-6-10-12(13(14(16)21)19(2)18-10)17-15(22)9-7-4-5-8-11(9)20/h4-5,7-8,20H,3,6H2,1-2H3,(H2,16,21)(H,17,22) |
InChI Key |
SFYGMQMBMOFBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2O)C(=O)N)C |
Origin of Product |
United States |
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